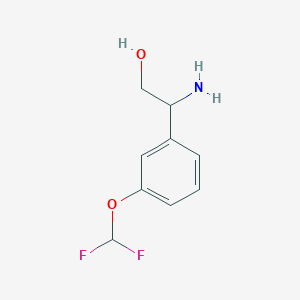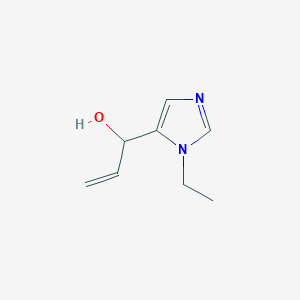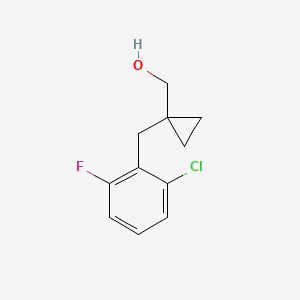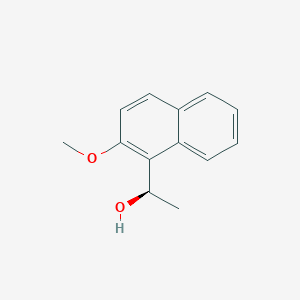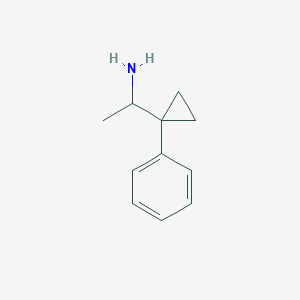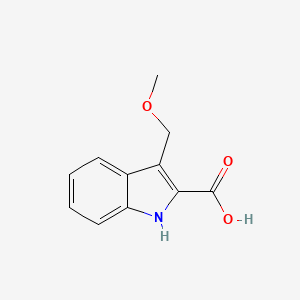
3-(methoxymethyl)-1H-indole-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound features a methoxymethyl group attached to the indole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(methoxymethyl)-1H-indole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method is the methoxymethylation of indole derivatives, which can be achieved using formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 . The reaction is usually carried out under solvent-free conditions at room temperature, making it efficient and environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxymethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of reusable catalysts and solvent-free conditions can also be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methoxymethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of methoxycarbonyl derivatives.
Reduction: Formation of methoxymethyl alcohols.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(Methoxymethyl)-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(methoxymethyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The methoxymethyl group can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The indole ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
- 2-(Methoxymethyl)-1H-indole-3-carboxylic acid
- 3-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid
- 3-(Hydroxymethyl)-1H-indole-2-carboxylic acid
Comparison: 3-(Methoxymethyl)-1H-indole-2-carboxylic acid is unique due to the specific positioning of the methoxymethyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the methoxymethyl group can enhance its solubility and stability, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-(methoxymethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-15-6-8-7-4-2-3-5-9(7)12-10(8)11(13)14/h2-5,12H,6H2,1H3,(H,13,14) |
Clé InChI |
UWLGTNQZAPIEOG-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(NC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


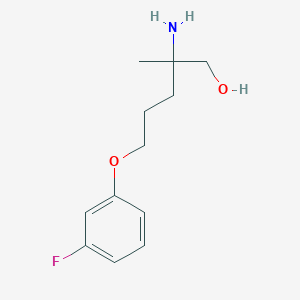
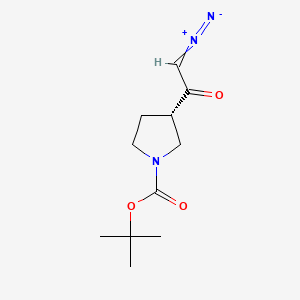
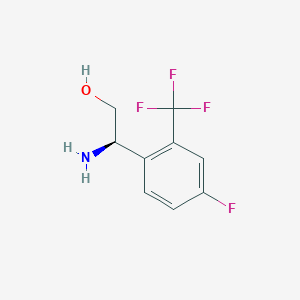
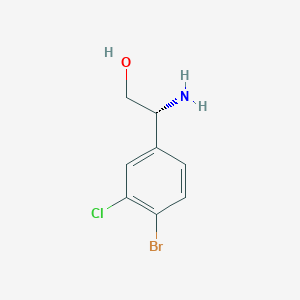
amine](/img/structure/B13600620.png)
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
